molecular formula C19H14 B588305 7-Methylbenz[a]anthracene-d3 CAS No. 1795033-70-3

7-Methylbenz[a]anthracene-d3

Cat. No.: B588305
CAS No.: 1795033-70-3
M. Wt: 245.339
InChI Key: DIIFUCUPDHMNIV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylbenz[a]anthracene-d3 is a deuterated derivative of 7-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes. The molecular formula of this compound is C19H11D3, and it has a molecular weight of 245.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenz[a]anthracene-d3 typically involves the deuteration of 7-Methylbenz[a]anthracene. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis and research.

Scientific Research Applications

7-Methylbenz[a]anthracene-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in various studies. Some key applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its role in carcinogenesis and as a model compound in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methylbenz[a]anthracene-d3 involves its interaction with cellular components, leading to various biological effects. The compound is known to be metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA, causing mutations and potentially leading to cancer. The molecular targets include DNA and various proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylbenz[a]anthracene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in various experimental setups, making it a valuable tool in scientific studies .

Properties

CAS No.

1795033-70-3

Molecular Formula

C19H14

Molecular Weight

245.339

IUPAC Name

7-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3/i1D3

InChI Key

DIIFUCUPDHMNIV-FIBGUPNXSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14

Synonyms

7-Monomethylbenz[a]anthracene-d3;  3,4-Benz-9-methylanthracene-d3;  NSC 30974-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.